7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) is a synthetic analogue of Camptothecin, a well-known natural product derived from the Camptotheca acuminata tree. This compound is primarily used as an antibody-drug conjugate (ADC) cytotoxin, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) involves multiple steps, starting from CamptothecinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of large reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity and stability.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield various functionalized analogues .
Scientific Research Applications
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell biology studies to investigate its effects on cellular processes and pathways.
Medicine: Utilized in cancer research as an ADC cytotoxin, helping to develop targeted therapies for various cancers.
Industry: Applied in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) involves its interaction with topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent cytotoxin for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound, known for its potent anticancer properties.
Topotecan: A derivative of Camptothecin, used clinically for cancer treatment.
Irinotecan: Another Camptothecin derivative, widely used in chemotherapy
Uniqueness
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) stands out due to its specific modifications, which enhance its stability, solubility, and potency as an ADC cytotoxin. These unique properties make it a valuable tool in targeted cancer therapies .
Properties
Molecular Formula |
C25H24FN3O7 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-hydroxyethyl N-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methyl]carbamate |
InChI |
InChI=1S/C25H24FN3O7/c1-3-25(34)17-7-20-21-15(10-29(20)22(31)16(17)11-36-23(25)32)14(9-27-24(33)35-5-4-30)13-6-12(2)18(26)8-19(13)28-21/h6-8,30,34H,3-5,9-11H2,1-2H3,(H,27,33)/t25-/m0/s1 |
InChI Key |
SJLICXIYNPAXHJ-VWLOTQADSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.